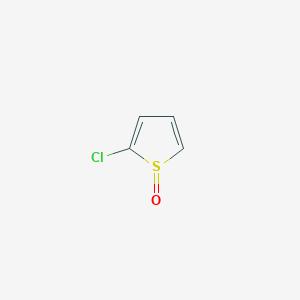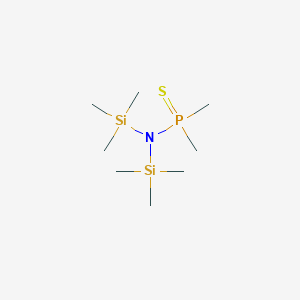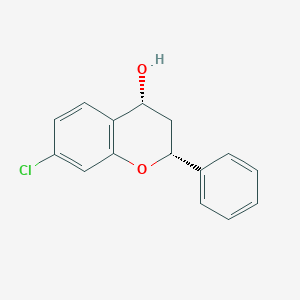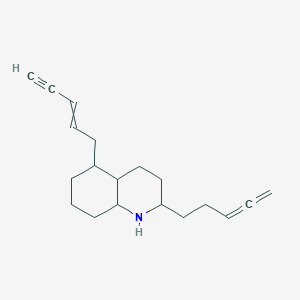
2-(Penta-3,4-dien-1-yl)-5-(pent-2-en-4-yn-1-yl)decahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Penta-3,4-dien-1-yl)-5-(pent-2-en-4-yn-1-yl)decahydroquinoline is an organic compound that features a quinoline core with unique alkyne and allene substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Penta-3,4-dien-1-yl)-5-(pent-2-en-4-yn-1-yl)decahydroquinoline typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Core: This can be achieved through cyclization reactions involving aniline derivatives and carbonyl compounds.
Introduction of Alkyne and Allene Groups: These functional groups can be introduced via palladium-catalyzed coupling reactions or other metal-catalyzed processes.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for scalability, including the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the alkyne and allene groups.
Reduction: Reduction reactions could target the quinoline core or the alkyne groups.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Applications De Recherche Scientifique
2-(Penta-3,4-dien-1-yl)-5-(pent-2-en-4-yn-1-yl)decahydroquinoline may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in organic reactions.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Penta-3,4-dien-1-yl)quinoline
- 5-(pent-2-en-4-yn-1-yl)quinoline
- Decahydroquinoline derivatives
Uniqueness
The unique combination of alkyne and allene groups in 2-(Penta-3,4-dien-1-yl)-5-(pent-2-en-4-yn-1-yl)decahydroquinoline sets it apart from other quinoline derivatives, potentially offering distinct reactivity and applications.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Propriétés
Numéro CAS |
63983-62-0 |
|---|---|
Formule moléculaire |
C19H27N |
Poids moléculaire |
269.4 g/mol |
InChI |
InChI=1S/C19H27N/c1-3-5-7-10-16-11-9-13-19-18(16)15-14-17(20-19)12-8-6-4-2/h1,5-7,16-20H,2,8-15H2 |
Clé InChI |
RKMVGWOMHGJWQW-UHFFFAOYSA-N |
SMILES canonique |
C=C=CCCC1CCC2C(CCCC2N1)CC=CC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-4,6-bis[(trimethylsilyl)oxy]-1,3,5-triazine](/img/structure/B14507496.png)
![4-[6-(7-Hydroxyheptyl)-1,4-dioxaspiro[4.4]nonan-7-yl]-1-[(propan-2-yl)oxy]but-3-en-2-one](/img/structure/B14507497.png)
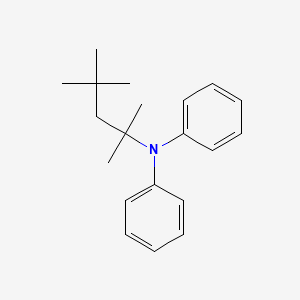
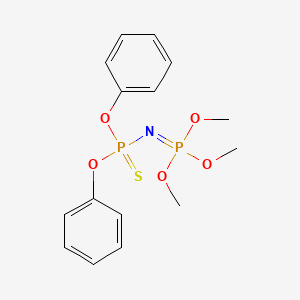
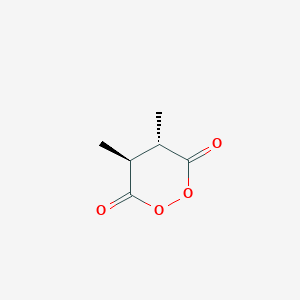
![N-Benzyl-2-chloro-N-[cyano(phenyl)methyl]acetamide](/img/structure/B14507519.png)
![1,1'-{[(Pentafluorophenyl)sulfanyl]methylene}dibenzene](/img/structure/B14507526.png)
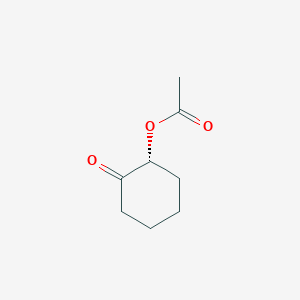
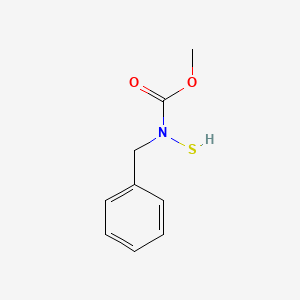
![S-[2-(Methylsulfanyl)ethyl] dimethylcarbamothioate](/img/structure/B14507546.png)
